molecular formula C18H19N3O B5708269 2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol

2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol

Cat. No.: B5708269
M. Wt: 293.4 g/mol
InChI Key: MBHLTSFTHVNZHP-UHFFFAOYSA-N
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Description

2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole core is constructed through the reaction of o-phenylenediamine with various aldehydes or other reagents

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to these targets, inhibiting their activity and leading to various therapeutic effects .

Properties

IUPAC Name

2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-7-13-8-6-9-14(17(13)22)12-19-18-20-15-10-4-5-11-16(15)21(18)2/h3-6,8-11,22H,1,7,12H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLTSFTHVNZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320428
Record name 2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692271-35-5
Record name 2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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